molecular formula C20H19NO4 B1208648 Isoficine CAS No. 2255-62-1

Isoficine

Cat. No. B1208648
CAS RN: 2255-62-1
M. Wt: 337.4 g/mol
InChI Key: OTHGANFGYSWHJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoficine is a dihydroxyflavone and a N-alkylpyrrolidine.

Scientific Research Applications

Isoflurane and Anesthetic Research

  • Isoflurane, a volatile anesthetic, has been studied for its neuroprotective properties in conditions like stroke and trauma. Although animal studies suggest benefits, human trials lack convincing evidence (Jiang et al., 2017).
  • Another study found that isoflurane preconditioned myocardium against infarction through the release of free radicals, highlighting its potential cardioprotective effects (Müllenheim et al., 2002).

Isoflavone and Health Applications

  • Isoflavones in soybeans, like Glycine max, may impact human health positively. A study demonstrated variations in isoflavone content due to genotype, environment, and their interactions, important for breeding and health research (Hoeck et al., 2000).
  • Another research focused on isoflavones' role in improving symptoms of genitourinary syndrome in menopausal women, comparing effects with hormone therapy (Ribeiro et al., 2018).

Educational Applications

  • The use of the Isomorphic Physics (FORFIS) application was found to improve analogical transfer and self-diagnosis skills in high school physics students, showing its educational potential (Sari et al., 2018).

Miscellaneous Applications

  • Isoflurane's interactions with ligand-gated chloride channels were studied, revealing its enhancing effects on GABA-activated chloride currents and glycine receptors, contributing to the understanding of anesthetic mechanisms (Harrison et al., 1993).
  • Isoflurane was also shown to cause dilation in porcine coronary arterioles, mediated by ATP-sensitive potassium channels, aiding in understanding its effects on coronary flow (Xi, 2000).

properties

CAS RN

2255-62-1

Product Name

Isoficine

Molecular Formula

C20H19NO4

Molecular Weight

337.4 g/mol

IUPAC Name

5,7-dihydroxy-6-(1-methylpyrrolidin-2-yl)-2-phenylchromen-4-one

InChI

InChI=1S/C20H19NO4/c1-21-9-5-8-13(21)18-14(22)11-17-19(20(18)24)15(23)10-16(25-17)12-6-3-2-4-7-12/h2-4,6-7,10-11,13,22,24H,5,8-9H2,1H3

InChI Key

OTHGANFGYSWHJH-UHFFFAOYSA-N

SMILES

CN1CCCC1C2=C(C3=C(C=C2O)OC(=CC3=O)C4=CC=CC=C4)O

Canonical SMILES

CN1CCCC1C2=C(C3=C(C=C2O)OC(=CC3=O)C4=CC=CC=C4)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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